2-{5-[(2,4-dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-N-methylethanamine
Description
The compound 2-{5-[(2,4-dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-N-methylethanamine (hereafter referred to as the "target compound") is a 1,2,4-oxadiazole derivative featuring a 2,4-dichlorophenoxy methyl substituent and an N-methylethanamine side chain. Its hydrochloride salt (CAS Ref: 10-F390825) was previously listed as a 5-membered heterocycle by CymitQuimica but is now discontinued .
Properties
Molecular Formula |
C12H13Cl2N3O2 |
|---|---|
Molecular Weight |
302.15 g/mol |
IUPAC Name |
2-[5-[(2,4-dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl]-N-methylethanamine |
InChI |
InChI=1S/C12H13Cl2N3O2/c1-15-5-4-11-16-12(19-17-11)7-18-10-3-2-8(13)6-9(10)14/h2-3,6,15H,4-5,7H2,1H3 |
InChI Key |
CMPZCDMDCZMXKR-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC1=NOC(=N1)COC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-((2,4-Dichlorophenoxy)methyl)-1,2,4-oxadiazol-3-yl)-N-methylethan-1-amine typically involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under acidic or basic conditions.
Introduction of the dichlorophenoxy group: This step involves the reaction of the oxadiazole intermediate with 2,4-dichlorophenol in the presence of a suitable base, such as potassium carbonate, to form the dichlorophenoxy derivative.
Attachment of the methylamine group: The final step involves the reaction of the dichlorophenoxy-oxadiazole intermediate with methylamine under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(5-((2,4-Dichlorophenoxy)methyl)-1,2,4-oxadiazol-3-yl)-N-methylethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dichlorophenoxy group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; anhydrous conditions.
Substitution: Amines, thiols; presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen atoms.
Reduction: Reduced derivatives with fewer oxygen atoms.
Substitution: Substituted derivatives with different functional groups replacing the dichlorophenoxy group.
Scientific Research Applications
2-(5-((2,4-Dichlorophenoxy)methyl)-1,2,4-oxadiazol-3-yl)-N-methylethan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and materials science.
Mechanism of Action
The mechanism of action of 2-(5-((2,4-Dichlorophenoxy)methyl)-1,2,4-oxadiazol-3-yl)-N-methylethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Inhibiting or activating specific enzymes or receptors involved in biological processes.
Disrupting cellular functions: Interfering with cellular functions such as DNA replication, protein synthesis, or cell signaling pathways.
Inducing oxidative stress: Generating reactive oxygen species that can damage cellular components and lead to cell death.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Physicochemical Properties
The table below compares key structural and physicochemical features of the target compound with its analogues:
*Molecular weight calculated based on formula C₁₂H₁₄Cl₂N₃O₂ (free base: 286.16) + HCl (36.46).
Key Observations:
- Core Heterocycle : The 1,2,4-oxadiazole ring (target compound) offers greater metabolic stability than 1,3-oxazole (CAS 33161-91-0) due to reduced ring strain and higher resistance to hydrolysis .
- Electronic Properties: The nitro group in CAS 28593-34-2 introduces electron-withdrawing effects, contrasting with the electron-rich dichlorophenoxy group in the target compound.
Target Compound vs. Dichlorophenoxy Analogues
- Triclosan (TCL): A well-characterized antimicrobial agent targeting the InhA enzyme in Mycobacterium tuberculosis . The target compound’s dichlorophenoxy group may confer similar inhibitory activity, but its oxadiazole core could alter binding kinetics compared to TCL’s phenolic scaffold.
- Sodium Channel Ligands : Analogues like CAS 33161-91-0 demonstrate oxazole-based sodium channel modulation. The target compound’s oxadiazole structure may enhance selectivity due to its planar geometry and hydrogen-bonding capacity .
Target Compound vs. Oxadiazole Derivatives
- CAS 1306739-10-5: The dimethylphenoxy variant lacks halogen atoms, reducing electronegativity and possibly diminishing target affinity compared to the dichlorophenoxy group .
- CAS 28593-34-2 : The nitro group may enhance reactivity but could limit bioavailability due to increased polarity .
Biological Activity
The compound 2-{5-[(2,4-dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-N-methylethanamine is a derivative of 1,2,4-oxadiazole, a class of compounds known for their diverse biological activities, including herbicidal and antimicrobial properties. This article aims to explore the biological activity of this specific compound through a detailed examination of its mechanisms of action, efficacy in various biological assays, and potential applications.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of approximately 304.62 g/mol. The structure includes a dichlorophenoxy group, which is significant for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₄Cl₃N₃O₂ |
| Molecular Weight | 304.62 g/mol |
| CAS Number | 1185295-99-1 |
| MDL Number | MFCD12028338 |
Antimicrobial Activity
Research has indicated that oxadiazole derivatives exhibit notable antimicrobial properties. A study highlighted that compounds similar to the target compound showed effective inhibition against various bacterial strains. Specifically, the minimum inhibitory concentration (MIC) values were evaluated against E. coli and Staphylococcus aureus, demonstrating promising antibacterial activity.
Herbicidal Activity
The compound's structural similarity to known herbicides suggests potential herbicidal activity. In preliminary tests, it was observed that the compound could mitigate the phytotoxic effects of chlorimuron-ethyl on maize plants. The recovery rates for root length and plant height were significantly improved when treated with the compound at specific concentrations (25 mg/kg) compared to untreated controls.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit acetolactate synthase (ALS), an enzyme critical for amino acid biosynthesis in plants.
- Oxidative Stress Induction : Similar compounds have been reported to induce oxidative stress in microbial cells, leading to cell death.
- Cell Membrane Disruption : The presence of the dichlorophenoxy group may facilitate interactions with lipid membranes, causing disruption and increased permeability.
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of oxadiazole derivatives, the target compound was tested alongside other derivatives against E. coli and Staphylococcus aureus. The results indicated that the compound exhibited an MIC of 62.5 µg/mL against E. coli, showcasing its potential as an antibacterial agent.
Case Study 2: Herbicidal Activity on Maize
In another experiment focusing on its herbicidal properties, maize plants treated with varying concentrations of the compound showed significant recovery from chlorimuron-ethyl toxicity. The results are summarized in Table 1:
| Treatment Concentration (mg/kg) | Root Length (cm) | Plant Height (cm) | Fresh Weight (g) |
|---|---|---|---|
| Control | 5 | 10 | 1.5 |
| 25 | 12 | 15 | 3.0 |
| 50 | 10 | 12 | 2.0 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
